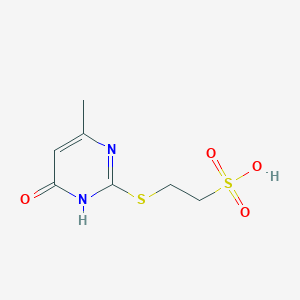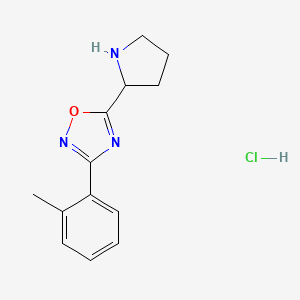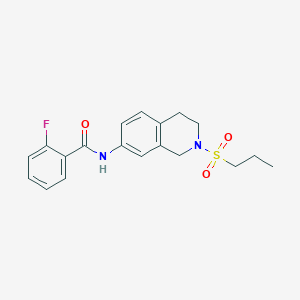![molecular formula C19H19ClN2O3 B2763799 2-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-5-prop-2-ynoxypyran-4-one CAS No. 898464-71-6](/img/structure/B2763799.png)
2-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-5-prop-2-ynoxypyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-5-prop-2-ynoxypyran-4-one, also known as CP-55940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in the 1980s and has since been the subject of numerous scientific studies aimed at exploring its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits.
Aplicaciones Científicas De Investigación
Piperazine, a common structural motif, plays a crucial role in agrochemicals and pharmaceuticals due to its ability to modulate the pharmacokinetic properties of drug substances. Incorporating piperazine into biologically active compounds often involves Mannich reactions . These compounds find applications across various disease states, including antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs. Additionally, the piperazine ring contributes to potential treatments for Parkinson’s and Alzheimer’s diseases, as well as known antibiotic drugs like Ciprofloxacin and Ofloxacin. Notably, piperazine is also used illicitly as a psychoactive substance .
Synthesis and Characterization
The novel compound 2-[[4-(4-bromophenyl)piperazin-1-yl]methyl]-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is synthesized via a three-step protocol. Its structure is confirmed through HRMS, IR, and 1H/13C NMR experiments .
Antibacterial Activity
Derivatives of 1,2,4-triazole with a piperazine moiety have exhibited promising antibacterial activity. Further studies on this compound’s antibacterial properties could provide valuable insights .
Fungicidal Activity
While the compound shows no antifungal activity against certain strains, it displays fungicidal activity against others. Investigating its mode of action and potential applications in antifungal therapies would be worthwhile .
Potential Use in Benign Prostatic Hyperplasia (BPH)
Arylpiperazine-containing compounds, including naftopidil, are used to treat BPH. Naftopidil, an arylpiperazine ether derivative, acts as an adrenergic receptor antagonist and is widely used in Japan .
Future Prospects
Exploring additional applications, such as its effects on neurodegenerative diseases or other therapeutic areas, could reveal further potential for this compound .
Mecanismo De Acción
Target of Action
The primary targets of this compound are the 5-hydroxytryptamine receptors , also known as serotonin receptors . These receptors play a crucial role in regulating mood, anxiety, sleep, and other physiological functions.
Mode of Action
The compound interacts with its targets by binding to the serotonin receptors, specifically the 5-hydroxytryptamine receptor 2A . This interaction can lead to changes in the receptor’s activity, potentially influencing the transmission of signals in the nervous system.
Pharmacokinetics
Piperazine, a common structural motif found in this compound, is known to positively modulate the pharmacokinetic properties of a drug substance . This suggests that the compound could have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability.
Propiedades
IUPAC Name |
2-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-5-prop-2-ynoxypyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c1-2-10-24-19-14-25-17(12-18(19)23)13-21-6-8-22(9-7-21)16-5-3-4-15(20)11-16/h1,3-5,11-12,14H,6-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVFIVNNQTWUHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=COC(=CC1=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-5-prop-2-ynoxypyran-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[4-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2763721.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2763723.png)
![3-[(2-chlorophenyl)methyl]-8-(4-ethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2763724.png)
![4-[(2,3-dichlorophenyl)sulfanyl]-1-(4-methoxyphenyl)-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde](/img/structure/B2763726.png)


![N-(3-fluoro-4-methylphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2763732.png)
![8-chloro-2-(1H-indole-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2763733.png)
![(Z)-2-Cyano-N-[5-(diethylsulfamoyl)-2-piperidin-1-ylphenyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2763735.png)
![Ethyl (2Z)-2-amino-2-[(2-cyclohexylacetyl)hydrazinylidene]acetate](/img/structure/B2763736.png)